BenchChemオンラインストアへようこそ!

(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

Lipophilicity Drug Design Pharmacokinetics

(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride (CAS: 1955541-15-7; IUPAC: tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride) is a spirocyclic, Boc‑protected amine building block supplied as a hydrochloride salt. With the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of 248.75 g mol⁻¹, it serves predominantly as a chiral intermediate in the synthesis of quinolone antibacterials (e.g., sitafloxacin) and other biologically active molecules.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 1955541-15-7
Cat. No. B6309060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
CAS1955541-15-7
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC12CC2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
InChIKeyJXMNOIJYTIEXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1955541-15-7 | (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride – Sourcing & Selection Guide


(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride (CAS: 1955541-15-7; IUPAC: tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride) is a spirocyclic, Boc‑protected amine building block supplied as a hydrochloride salt . With the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of 248.75 g mol⁻¹, it serves predominantly as a chiral intermediate in the synthesis of quinolone antibacterials (e.g., sitafloxacin) and other biologically active molecules [1]. Its rigid spiro[2.4] framework imparts conformational constraint, a feature widely exploited in medicinal chemistry to enhance target selectivity [2].

1955541-15-7 Procurement Risk: Why Analog Substitution Compromises LogP, Purity, and Salt-Form Stability


Although a variety of 5‑azaspiro[2.4]heptane derivatives are commercially available, generic substitution often introduces critical deviations in key properties. For example, the free‑base analog exhibits a higher LogP (1.31 vs 0.958) , altering hydrophilicity and potentially impacting downstream coupling efficiency in aqueous media. Similarly, the unsubstituted spiro‑scaffold 5‑azaspiro[2.4]heptane hydrochloride demonstrates a markedly higher calculated LogP of ~1.89 . Many alternative building blocks, such as the Boc‑protected free base or the 6‑carboxylic acid derivative, are commonly listed at 95 % purity, while the hydrochloride salt is reliably available at 97 % . These numerical differences in lipophilicity, purity, and solid‑state properties (e.g., hygroscopicity of the salt form) can lead to variable yields, inconsistent crystallization, or unexpected solubility behaviour during synthesis, making direct interchange without re‑optimisation scientifically unsound.

1955541-15-7: Quantifiable Differentiation Against the Most Relevant Analogs


Lipophilicity (LogP) Comparison: Hydrochloride Salt vs Free Base vs Parent Scaffold

The lipophilicity, quantified by the partition coefficient (LogP), directly influences passive membrane permeability and aqueous solubility during synthesis and biological evaluation. The hydrochloride salt of the target compound (1955541-15-7) exhibits a calculated LogP of 0.958 . This is substantially lower than the LogP of 1.31 measured for its corresponding free base (CAS 152513-88-7) , representing a calculated difference of -0.352 log units. The differentiation is even more pronounced when compared to the parent spiro scaffold, 5-azaspiro[2.4]heptane hydrochloride (CAS 3659-21-0), which has a calculated LogP of 1.89 .

Lipophilicity Drug Design Pharmacokinetics Solubility

Commercial Purity Specification: Hydrochloride Salt Delivers 2% Absolute Purity Advantage vs Analog Building Blocks

Purity is a critical procurement parameter; higher purity directly reduces the need for repurification and ensures consistent reaction stoichiometry. The target compound (1955541-15-7) is commercially listed by multiple reputable vendors at a minimum purity of 97% . In contrast, a key chiral analog from the same spiro family, (R)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 152723-56-3), is typically offered at a purity of 95% . Similarly, the hydrochloric acid salt of the simpler parent scaffold (3659-21-0) is frequently listed at 95% .

Purity Quality Control Procurement Synthesis

Solid-State Stability & Handling: Hydrochloride Salt Form Prevents Amine Volatilization and Oxidation

The hydrochloride salt form (1955541-15-7) offers quantifiably different solid-state stability compared to the free amine. The free base form of the 5-azaspiro[2.4]heptan-7-amine scaffold (CAS 129306-03-2) is a volatile liquid or low-melting solid, as indicated by its lower molecular weight (112.17 g/mol) and computed boiling point, leading to potential handling losses and oxidation [1]. In contrast, the hydrochloride salt has a substantially higher molecular weight (248.75 g/mol) and exists as a non-volatile solid, with vendor specifications recommending storage at 2-8°C in a sealed, dry environment . While specific thermal decomposition data is not publicly disclosed, the presence of the hydrochloride counterion generally increases the melting point, providing a wider operational window.

Solid-State Stability Storage Handling Process Safety

1955541-15-7: Optimized Application Scenarios Based on Quantitative Evidence


Precision Synthesis of Sitafloxacin and Analogous Quinolone Antibacterials

This compound is the direct intermediate for the chiral spiro‑amine moiety of sitafloxacin, a potent broad‑spectrum fluoroquinolone [1]. Its 97% purity specification and consistent solid‑state stability enable reliable step‑yields during the coupling of the 7‑amino‑spiro group to the quinolone core, where even minor purity deficits of common analogs (e.g., ≥95% for the 6‑carboxylic acid derivative) could lead to yield erosion or difficult‑to‑remove byproducts.

Medicinal Chemistry Libraries Targeting CNS Penetration

The reduced LogP (0.958 vs 1.31 for the free base) makes this hydrochloride salt the superior choice for designing CNS‑penetrant candidates where lower lipophilicity is correlated with reduced non‑specific binding and improved ligand efficiency. This is supported by literature demonstrating successful CNS drug lead optimization campaigns on 5‑azaspiro[2.4]heptane cores [2].

Chemical Biology Probe Conjugation via Boc Deprotection

The stable Boc‑protected amine salt allows direct, quantitative TFA‑mediated deprotection to generate the free 5‑azaspiro[2.4]heptan‑7‑amine. The hydrochloride salt's solid form and high purity ensure precise 1:1 stoichiometry for subsequent conjugation to fluorophores, biotin, or solid supports, which is essential for quantitative Structure‑Activity Relationship (QSAR) in chemical biology studies.

Quote Request

Request a Quote for (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.